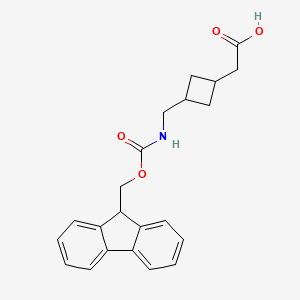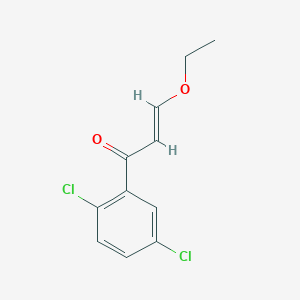
1-(2,5-Dichlorophenyl)-3-ethoxyprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dichlorophenyl)-3-ethoxyprop-2-en-1-one is an organic compound characterized by the presence of a dichlorophenyl group attached to an ethoxyprop-2-en-1-one moiety
Méthodes De Préparation
The synthesis of 1-(2,5-Dichlorophenyl)-3-ethoxyprop-2-en-1-one typically involves the reaction of 2,5-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by dehydration to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(2,5-Dichlorophenyl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols or alkanes.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Addition: The enone moiety can participate in Michael addition reactions with nucleophiles like amines, thiols, or enolates, forming various adducts.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.
Applications De Recherche Scientifique
1-(2,5-Dichlorophenyl)-3-ethoxyprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-ethoxyprop-2-en-1-one involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s dichlorophenyl group and enone moiety allow it to form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. Pathways involved may include oxidative stress, apoptosis, and signal transduction, depending on the specific biological context.
Comparaison Avec Des Composés Similaires
1-(2,5-Dichlorophenyl)-3-ethoxyprop-2-en-1-one can be compared with similar compounds such as:
1-(2,5-Dichlorophenyl)-3-methoxyprop-2-en-1-one: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and biological activity.
1-(2,5-Dichlorophenyl)-3-propoxyprop-2-en-1-one: Contains a propoxy group, which may affect its solubility and interaction with biological targets.
1-(2,4-Dichlorophenyl)-3-ethoxyprop-2-en-1-one: The position of chlorine atoms on the phenyl ring is different, which can influence the compound’s chemical and biological properties.
Propriétés
Formule moléculaire |
C11H10Cl2O2 |
|---|---|
Poids moléculaire |
245.10 g/mol |
Nom IUPAC |
(E)-1-(2,5-dichlorophenyl)-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C11H10Cl2O2/c1-2-15-6-5-11(14)9-7-8(12)3-4-10(9)13/h3-7H,2H2,1H3/b6-5+ |
Clé InChI |
LHUILCLXUBNEDV-AATRIKPKSA-N |
SMILES isomérique |
CCO/C=C/C(=O)C1=C(C=CC(=C1)Cl)Cl |
SMILES canonique |
CCOC=CC(=O)C1=C(C=CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


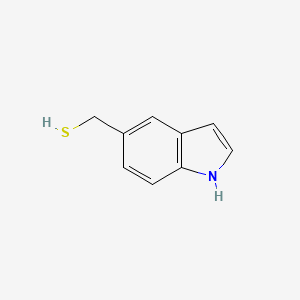
![(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine](/img/structure/B15325708.png)


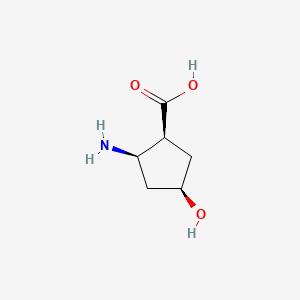
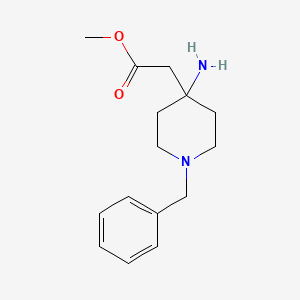
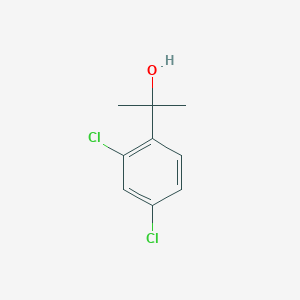
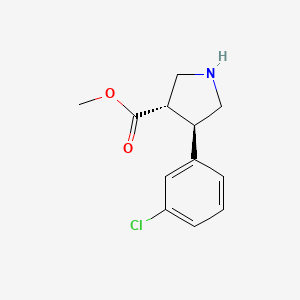
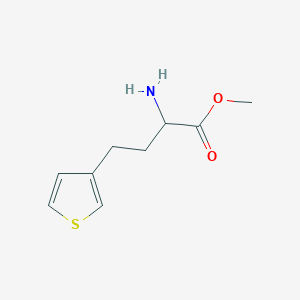
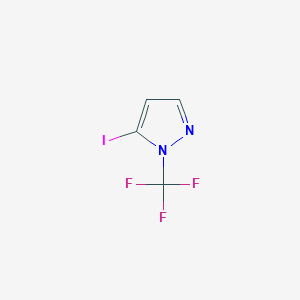
![2-(Propylthio)spiro[3.4]octane-2-carboxylic acid](/img/structure/B15325764.png)
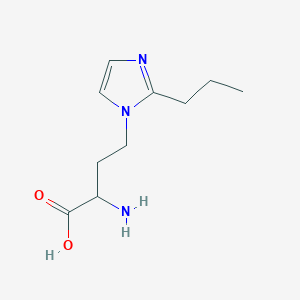
![2-Amino-2-[3-(2-methylphenyl)phenyl]ethan-1-ol](/img/structure/B15325775.png)
